molecular formula C23H22ClF3O2 B131952 Bifenthrin CAS No. 82657-04-3

Bifenthrin

Cat. No.: B131952
CAS No.: 82657-04-3
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-OSRFAHOBSA-N
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Scientific Research Applications

Bifenthrin has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Bifenthrin interacts with voltage-gated sodium channels in the nervous system of insects, causing prolonged opening of these channels . This results in hyperexcitability and eventual death of the insect . This compound is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type .

Cellular Effects

Exposure to this compound can result in a dose-dependent reduction in the number of viable cells . At sub-cytotoxic concentrations, this compound increases reactive oxygen species (ROS), TNF-alpha synthesis, and prostaglandin E2 (PGE2) production . This compound also induces DNA damage and autophagy in certain cells .

Molecular Mechanism

The neurotoxicity of this compound is based on its affinity to voltage-gated sodium channels in both insects and mammals . This compound, a pyrethroid without an α-cyanogroup, can bind to the sodium channel transiently, resulting in after potentials and eventual continuous firing of axons .

Temporal Effects in Laboratory Settings

This compound exhibits a significant ability to induce DNA damage and inhibit viability in Spodoptera frugiperda (Sf9) cells . The effects of this compound on these cells were observed over time, with significant levels of autophagosomes and mitochondrial dysfunction in the cytoplasm .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study showed that a 17-month-old male King Charles cavalier experienced acute onset of generalized body tremors and facial twitching after being exposed to this compound .

Metabolic Pathways

This compound is metabolized in the liver, cleaved at the central ester bond . The metabolites, including cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), are considered relatively non-toxic .

Transport and Distribution

This compound is poorly soluble in water and often remains in soil . It has a low mobility in most soil types, indicating that its transport and distribution within cells and tissues may be limited .

Subcellular Localization

Given its mechanism of action on voltage-gated sodium channels, it is likely that this compound interacts with these channels in the cell membrane .

Preparation Methods

Bifenthrin is synthesized through a series of chemical reactions. One common method involves the transesterification of lambda-cyhalothric acid with low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce this compound . Another method involves esterification of cyhalothrin and biphenol in the presence of a catalyst and solvent, followed by azeotropic removal of water and crystallization .

Chemical Reactions Analysis

Bifenthrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its efficacy.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Bifenthrin involves the esterification of 2-methyl-3-phenylpropionic acid with (2-methyl-1,3-benzodioxol-4-yl)methanol, followed by the reaction with a mixture of cis- and trans-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.", "Starting Materials": [ "2-methyl-3-phenylpropionic acid", "(2-methyl-1,3-benzodioxol-4-yl)methanol", "cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride", "trans-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride" ], "Reaction": [ "Step 1: 2-methyl-3-phenylpropionic acid is esterified with (2-methyl-1,3-benzodioxol-4-yl)methanol using a strong acid catalyst to form the corresponding methyl ester.", "Step 2: The methyl ester is then reacted with a mixture of cis- and trans-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base catalyst to form Bifenthrin.", "Step 3: The resulting mixture is purified by column chromatography to obtain pure Bifenthrin." ] }

CAS No.

82657-04-3

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20?/m1/s1

InChI Key

OMFRMAHOUUJSGP-OSRFAHOBSA-N

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Color/Form

Light brown viscous oil
Viscous liquid;  crystalline or waxy solid
Off-white to pale tan waxy solid

density

Density: 1.2 g/cu m at 125 °C

flash_point

165 °C (329 °F) - closed cup
165 °C (Tag open cup);  151 °C (Pensky Martens closed cup)
329 °F (closed cup)

melting_point

69 °C
156.2 °F

82657-04-3
439680-76-9

physical_description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide.
Light brown liquid;  [Merck Index] Light brown viscous liquid or off-white to pale tan solid;  [HSDB] Off-white to tan solid with a mild sweet odor;  [CAMEO] White powder;  [MSDSonline]
Off-white to pale tan waxy solid with a very faint slightly sweet odor.

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

shelf_life

Stable under recommended storage conditions.
It is rather stable in natural daylight and water (pH 5-9).
Stable for two years at 25 °C and 50 °C /technical bifenthrin/ ... stable 21 days at pH 5-9 (21 °C).
... Stable 21 days at pH 5-9 (21 °C)

solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C
Solubility in water: <0.1 ppb
Soluble in methylene chloride, chloroform, acetone, ether, toluene;  slightly soluble in heptane, methanol

Synonyms

(1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (2-Methyl[1,1’-biphenyl]-3-yl)methyl Ester;  Bifenthrine;  Biphenate;  Biphenthrin;  Biphentrin;  Capture;  Discipline;  Empower;  FMC 54800;  Fanfare;  Kiros E

vapor_pressure

0.00000018 [mmHg]
1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/
1.335x10-8 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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